L 012

Chemiluminescence Superoxide Detection Peroxynitrite Detection

L-012 is a luminol-based chemiluminescent probe for detecting ROS/RNS, particularly Nox-derived superoxide. It delivers 10-100x higher signal yield and a 7-fold better signal-to-background ratio than alternatives, ensuring robust high-sensitivity detection in multi-well plate formats, non-invasive in vivo imaging, and mitochondrial studies. This performance directly reduces false negatives, minimizes sample consumption, and supports longitudinal research, making it a cost-effective, high-value choice.

Molecular Formula C13H9ClN4O2
Molecular Weight 288.69 g/mol
CAS No. 143323-55-1
Cat. No. B1673681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 012
CAS143323-55-1
Synonyms8-amino-5-chloro-7-phenylpyrido(3,4-d)pyridazine-1,4(2H,3H)dione
L 012
L-012
Molecular FormulaC13H9ClN4O2
Molecular Weight288.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=C(C(=O)NNC3=O)C(=N2)Cl)N
InChIInChI=1S/C13H9ClN4O2/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6/h1-5H,15H2,(H,17,19)(H,18,20)
InChIKeyABEDICJFYSFCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L 012 (CAS 143323-55-1): Procurement & Technical Baseline for High-Sensitivity ROS/RNS Chemiluminescence Probe


L 012 (sodium salt, CAS 143556-24-5) is an 8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4-(2H,3H) dione, a luminol-based chemiluminescent (CL) probe widely utilized for detecting reactive oxygen and nitrogen species (ROS/RNS), notably NADPH oxidase (Nox)-derived superoxide (O₂⁻), both in vitro and in vivo [1]. It is supplied as a ≥98% (HPLC) pure powder, soluble in water and DMSO, and recommended for storage at -20°C, as per authoritative vendor datasheets . L 012 is not a direct superoxide reactant but functions through a peroxidase-catalyzed oxidation mechanism to generate a robust CL signal [1].

L 012 vs. Other CL Probes: Why Class-Level Interchangeability Is Unsupported by Quantitative Performance Data


Generic substitution among chemiluminescent probes (e.g., luminol, lucigenin, MCLA) is not scientifically justifiable for demanding ROS/RNS detection applications due to wide, quantifiable disparities in signal yield, sensitivity, and signal-to-background ratios. L 012 consistently demonstrates 10- to 100-fold higher CL signal than other probes in key assays [1] and a 7-fold higher signal-to-background ratio in mitochondria compared to dihydroethidine [2]. Such performance gaps directly impact assay limits of detection, reproducibility in low-ROS environments, and the ability to perform non-invasive in vivo imaging [3]. Substituting with a lower-performing analog risks false negatives, requires larger sample sizes, and undermines longitudinal study designs.

L 012 Evidence Guide: Quantitative Performance Differentiation Against Key Comparators


L 012 Exhibits 10- to 100-Fold Higher Chemiluminescence Signal vs. Luminol, Lucigenin, and Coelenterazine

In a direct, head-to-head comparison using hypoxanthine/xanthine oxidase (HX/XO)-generated superoxide and SIN-1-generated peroxynitrite, L-012 produced a chemiluminescence signal that was 10- to 100-fold higher than that obtained with luminol, lucigenin, and coelenterazine under the same experimental conditions [1]. This difference was observed irrespective of incubation time, confirming that L-012's enhanced sensitivity is an intrinsic property of the probe.

Chemiluminescence Superoxide Detection Peroxynitrite Detection Cell-Free Assays

L 012 Delivers a 7-Fold Superior Signal-to-Background Ratio vs. Dihydroethidine in Mitochondrial Superoxide Detection

In isolated mitochondria with blocked respiration, L-012-enhanced chemiluminescence yielded a superoxide signal-to-background ratio that was 7-fold higher than that obtained with the fluorescence dye dihydroethidine (DHE), a commonly used superoxide probe [1]. This comparison highlights L-012's superior performance in a complex biological matrix where background noise can obscure weak signals.

Mitochondrial ROS Superoxide Signal-to-Noise Fluorescence Comparison

L 012 with Orthovanadate Enables 100-Fold Signal Amplification and NOX Isoform Selectivity for Extracellular Superoxide Detection

Coupling L-012 with depolymerized orthovanadate, a tyrosine phosphatase inhibitor, dramatically enhances the assay's performance. In O₂⁻-producing HEK-NOX5 cells, this combination increased L-012 luminescence 100-fold compared to L-012 alone [1]. Furthermore, this method was shown to be selective for superoxide-generating NOX enzymes (e.g., NOX5) versus NOX4, which produces H₂O₂, and produced no signal from cells transfected with NOS3 (NO●) or NOS2 (ONOO⁻) [1]. The signal was completely reversed by superoxide dismutase (SOD), confirming specificity.

NADPH Oxidase Superoxide Orthovanadate NOX5 Selectivity

L 012 Enables Non-Invasive, Longitudinal In Vivo ROS/RNS Imaging in Living Mice with Strong Biodistribution

L-012 is not limited to in vitro use; it has been successfully employed for non-invasive imaging of ROS/RNS production in live mice. Studies show that L-012 is well distributed throughout the mouse body and mediates a strong ROS/RNS-dependent luminescent signal in vivo [1]. This capability allows for the longitudinal monitoring of inflammation development and regulation in the same animal, significantly reducing the number of animals required for time-course studies [2]. L-012 emits a stronger signal than other fluorescent probes in vivo and is both sensitive and reliable for detecting ROS [2].

In Vivo Imaging Inflammation Bioluminescence Longitudinal Studies

L 012 Optimal Procurement Scenarios: High-Impact Applications Validated by Quantitative Evidence


High-Throughput Screening (HTS) for NADPH Oxidase (Nox) Inhibitors in Drug Discovery

The 10- to 100-fold higher CL signal of L-012 compared to other probes [1] enables robust, high-sensitivity detection in multi-well plate formats, reducing false negatives and minimizing compound consumption. This is critical for HTS campaigns targeting Nox isoforms implicated in cardiovascular and inflammatory diseases. The orthovanadate-coupled protocol [2] further enhances signal and provides selectivity for O₂⁻-generating NOXes, improving assay specificity in a screening context.

In Vivo Longitudinal Studies of Inflammation and Oxidative Stress in Murine Models

L-012's validated capacity for non-invasive, repeated bioluminescence imaging in live mice [3][4] makes it the probe of choice for longitudinal studies of disease progression (e.g., atherosclerosis, diabetes, cancer). This capability directly reduces animal numbers required per study and provides richer, time-resolved data on ROS dynamics that is unattainable with terminal assays or less sensitive probes.

Quantifying Mitochondrial Superoxide Production in Low-Yield or Low-ROS Systems

The 7-fold superior signal-to-background ratio of L-012 over dihydroethidine in isolated mitochondria [1] makes it uniquely suited for applications where ROS production is low or sample material is limited (e.g., primary cell cultures, biopsies). This high sensitivity ensures that subtle changes in mitochondrial superoxide, a key parameter in metabolic and aging research, can be reliably detected and quantified.

Analyzing Complex ROS/RNS Profiles in Neutrophil and Leukocyte Activation Studies

L-012 is particularly effective for measuring ROS generated by activated neutrophils, producing a strong chemiluminescence signal that is inhibited by SOD, catalase, uric acid, deferoxamine, and azide by 52%, 57%, 57%, 63%, and 91%, respectively [5]. This characteristic makes it a powerful tool for dissecting the contributions of different ROS species (e.g., hydroxyl radical, hypochlorite) in complex biological systems like leukocytes, which is essential for immunology and inflammation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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